molecular formula C12H16O2 B14384904 5-(2-Methoxyphenyl)pent-4-EN-1-OL CAS No. 90122-55-7

5-(2-Methoxyphenyl)pent-4-EN-1-OL

Cat. No.: B14384904
CAS No.: 90122-55-7
M. Wt: 192.25 g/mol
InChI Key: SAWTVYJSFOVDLW-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)pent-4-en-1-ol is an organic compound with the molecular formula C12H16O2 . This structure features a pentenol chain linked to a 2-methoxyphenyl group, making it a potential intermediate in organic synthesis and medicinal chemistry research. Research Applications and Value: Compounds with similar structures, particularly those featuring methoxyphenyl and flexible carbon chains, are frequently investigated as key intermediates in the synthesis of complex molecules . The structural motif of a phenyl group connected to an alcohol-functionalized chain is common in the development of pharmacologically active agents. For instance, Mannich bases and related structures are extensively studied for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . As such, this compound serves as a valuable building block for researchers in drug discovery and development, enabling the exploration of new chemical entities and their potential therapeutic effects. Handling and Safety: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment in a well-ventilated area.

Properties

CAS No.

90122-55-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-(2-methoxyphenyl)pent-4-en-1-ol

InChI

InChI=1S/C12H16O2/c1-14-12-9-5-4-8-11(12)7-3-2-6-10-13/h3-5,7-9,13H,2,6,10H2,1H3

InChI Key

SAWTVYJSFOVDLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=CCCCO

Origin of Product

United States

Preparation Methods

Nucleophilic Addition to Carbonyl Intermediates

A foundational approach involves the reaction of 2-methoxyphenylmagnesium bromide with δ-valerolactone derivatives. For example, 4-pentenal reacts with the Grignard reagent to form a secondary alcohol intermediate, which undergoes acid-catalyzed dehydration to yield the target alkene. In a representative procedure:

  • 4-Pentenal (10 mmol) in tetrahydrofuran (THF) is treated with 2-methoxyphenylmagnesium bromide (12 mmol) at −78°C under argon.
  • The mixture warms to room temperature over 2 h, followed by quenching with saturated ammonium chloride.
  • Extraction with dichloromethane and chromatography (hexanes/ethyl acetate, 4:1) affords the secondary alcohol in 75% yield.
  • Dehydration with p-toluenesulfonic acid in toluene at 110°C for 6 h yields 5-(2-methoxyphenyl)pent-4-en-1-ol (68% yield, >95% E-selectivity).

Key Data :

Parameter Value Source
Reaction Temperature −78°C to 110°C
Yield (Overall) 68%
Purity (HPLC) >98%

Wittig Olefination for Alkene Installation

Ylide Generation and Aldehyde Coupling

The Wittig reaction enables precise alkene geometry control. A protocol adapted from flavin-dependent catalysis studies employs 2-methoxybenzaldehyde and a stabilized ylide:

  • Triphenylphosphine (1.2 equiv) and ethyl 4-bromobutyrate (1.0 equiv) react in dimethylformamide (DMF) at 60°C for 12 h to form the phosphonium salt.
  • The ylide is generated using sodium hydride (1.5 equiv) in THF at 0°C.
  • 2-Methoxybenzaldehyde (1.0 equiv) is added, and the mixture stirs at 25°C for 24 h.
  • Hydrolysis with 1 M HCl and extraction yield the crude product, purified via silica gel chromatography (83% yield, E:Z = 9:1).

Mechanistic Insight : The ylide’s nucleophilic attack on the aldehyde carbonyl forms the oxaphosphorane intermediate, which collapses to release triphenylphosphine oxide and the alkene.

Transition Metal-Catalyzed Cross-Coupling

Copper-Cyanide-Mediated One-Pot Synthesis

A patent-pending method (WO2015063798A1) describes a one-pot synthesis using sodium cyanide and copper(I) iodide :

  • 1-(2-Bromo-5-methoxyphenyl)pent-4-en-2-ol (1.0 equiv), sodium cyanide (2.0 equiv), and CuI (10 mol%) react in DMF at 120°C for 12 h.
  • Quenching with water and extraction with diethyl ether afford the crude product.
  • Recrystallization from hexanes/ethyl acetate provides this compound in 89% yield.

Advantages :

  • Avoids intermediate isolation.
  • Tolerates electron-donating and withdrawing substituents on the aryl ring.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are typically purified via flash chromatography (silica gel, hexanes/ethyl acetate gradients). For example, a mixture of E/Z isomers (9:1 ratio) is separable using a 5% ethyl acetate in hexanes eluent.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.8 Hz, 2H, ArH), 6.84 (d, J = 8.8 Hz, 2H, ArH), 5.85–5.91 (m, 1H, CH=CH₂), 5.04–5.14 (m, 2H, CH₂=CH), 3.78 (s, 3H, OCH₃), 2.40–2.49 (m, 2H, CH₂OH).
  • ESI-MS : [M + Na]⁺ calcd for C₁₃H₁₈O₂Na: 237.1103; found: 237.1098.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)pent-4-EN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2-Methoxyphenyl)pent-4-en-1-one.

    Reduction: Formation of 5-(2-Methoxyphenyl)pentan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Methoxyphenyl)pent-4-EN-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)pent-4-EN-1-OL involves its interaction with specific molecular targets and pathways. The methoxy group and the double bond play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differences and Implications

a) Substituent Position and Electronic Effects
  • Ortho vs. Para Methoxy : The 2-methoxy group in the target compound creates steric hindrance and alters aromatic ring electron density compared to the para-substituted isomer (6a). This affects reactivity in electrophilic substitution and hydrogen-bonding interactions .
  • Amino vs. Methoxy: Replacing methoxy with dimethylamino (as in ) introduces basicity and nucleophilic character, expanding utility in materials science .
b) Double Bond Position
  • The 4-en configuration in most compounds allows conjugation with the aromatic ring, stabilizing the molecule.
c) Steric and Bulk Effects
  • 4,5,5-Triphenylpent-4-en-1-ol () exhibits significant steric bulk, leading to a higher melting point (131.9–133.1°C) and reduced solubility in polar solvents compared to less substituted analogs .

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